N-benzyl-2-fluoro-4-nitro-N-nitrosoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE is a complex organic compound that features a benzyl group, a fluorinated nitrophenyl group, and an oxohydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE typically involves the reaction of benzyl hydrazine with 2-fluoro-4-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for further research.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-1-(2,4-DINITROPHENYL)-2-OXOHYDRAZINE: Similar structure but with an additional nitro group.
1-BENZYL-1-(2-FLUORO-4-AMINOPHENYL)-2-OXOHYDRAZINE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-BENZYL-1-(2-FLUORO-4-NITROPHENYL)-2-OXOHYDRAZINE is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10FN3O3 |
---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
N-benzyl-N-(2-fluoro-4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C13H10FN3O3/c14-12-8-11(17(19)20)6-7-13(12)16(15-18)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
ZGRUUWDCOGSLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=C(C=C(C=C2)[N+](=O)[O-])F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.